molecular formula C9H9N3OS B1457879 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde CAS No. 1273326-17-2

7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde

Cat. No.: B1457879
CAS No.: 1273326-17-2
M. Wt: 207.25 g/mol
InChI Key: DCEPOZLIDUBGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity . For instance, it can interact with cysteine residues in proteins, forming stable thioether bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism. The compound’s ability to interact with various cellular components makes it a versatile tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to the inhibition or activation of enzymes, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . This degradation can result in the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to toxic effects, including cell death and tissue damage. These effects are dose-dependent and can vary depending on the specific animal model and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can have different biochemical properties and can influence metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes makes it a valuable tool for studying metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell.

Subcellular Localization

This compound is localized to specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications . For example, it can be directed to the nucleus by nuclear localization signals or to the mitochondria by mitochondrial targeting sequences. These localizations can influence the compound’s activity and function, making it a versatile tool for studying subcellular processes.

Properties

IUPAC Name

4-(dimethylamino)-2,1,3-benzothiadiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-12(2)7-4-3-6(5-13)8-9(7)11-14-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEPOZLIDUBGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=NSN=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Reactant of Route 3
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Reactant of Route 4
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Reactant of Route 5
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Reactant of Route 6
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.